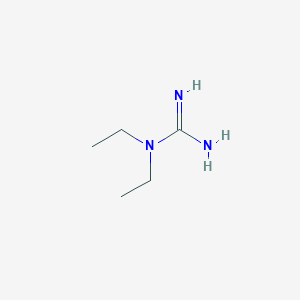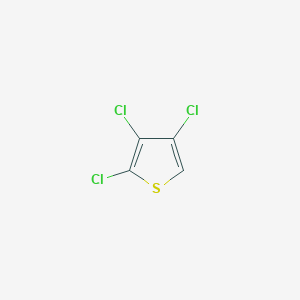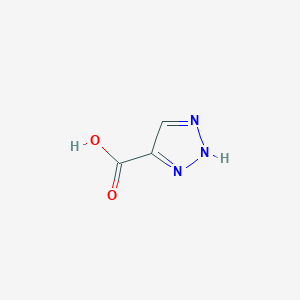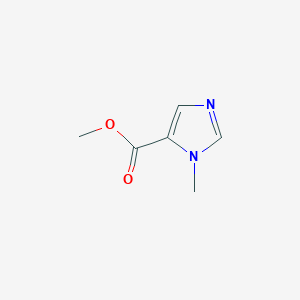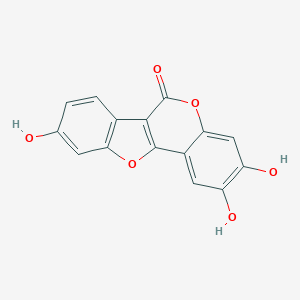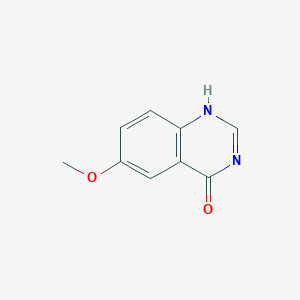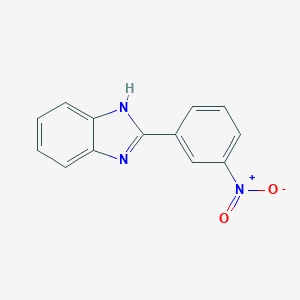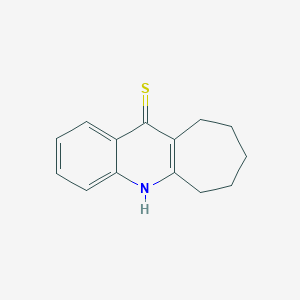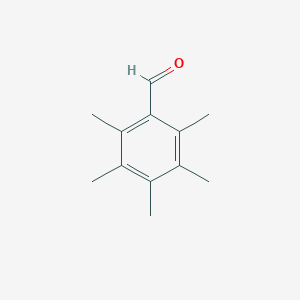
Pentamethylbenzaldehyde
概要
説明
Pentamethylbenzaldehyde is an organic compound with the chemical formula C12H16O. It is characterized by the presence of five methyl groups attached to a benzene ring, with an aldehyde functional group. This compound is known for its unique structural properties and is used in various chemical synthesis processes .
準備方法
Synthetic Routes and Reaction Conditions: Pentamethylbenzaldehyde can be synthesized by reacting benzaldehyde with a methyl alkylating agent. The reaction is typically carried out in a suitable solvent under controlled temperature and pressure conditions .
Industrial Production Methods: In industrial settings, the preparation of this compound involves the use of advanced chemical reactors that ensure precise control over reaction parameters. This helps in achieving high yields and purity of the final product .
化学反応の分析
Types of Reactions: Pentamethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pentamethylbenzoic acid.
Reduction: It can be reduced to form pentamethylbenzyl alcohol.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nitrating agents are used under acidic conditions.
Major Products:
Oxidation: Pentamethylbenzoic acid.
Reduction: Pentamethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
Pentamethylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It is employed in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of fragrances and flavoring agents.
作用機序
The mechanism of action of pentamethylbenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. This interaction is crucial in many biochemical pathways and can influence cellular processes .
類似化合物との比較
Hexamethylbenzene: Similar in structure but lacks the aldehyde group.
Pentamethylbenzoic acid: An oxidized form of pentamethylbenzaldehyde.
Pentamethylbenzyl alcohol: A reduced form of this compound.
Uniqueness: this compound is unique due to the presence of both multiple methyl groups and an aldehyde functional group. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .
特性
IUPAC Name |
2,3,4,5,6-pentamethylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-7-8(2)10(4)12(6-13)11(5)9(7)3/h6H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWOZGGOKRKSHKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)C=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00294841 | |
| Record name | Pentamethylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00294841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17432-38-1 | |
| Record name | 17432-38-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98375 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentamethylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00294841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentamethylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of Pentamethylbenzaldehyde influence its fragmentation under electron impact?
A1: this compound undergoes a unique fragmentation pattern upon electron impact. Research has shown that the molecule undergoes a vinylogous α-cleavage, leading to the loss of a methyl radical []. This process is driven by the stability of the resulting fragment ion. Rearrangements within the molecule have been ruled out as contributing to this fragmentation pathway [].
Q2: How do substituents on the benzene ring affect the photochemical properties of this compound?
A2: Substituents significantly influence the lifetime and absorption spectra of the (Z)-photoenols formed upon irradiation of this compound and its derivatives []. For instance, electron-withdrawing groups like cyano groups increase the lifetime of the (Z)-photoenol, while electron-donating groups like methyl groups decrease it. This difference is attributed to the mesomeric and inductive effects of the substituents []. Additionally, the absorption maxima of these photoenols shift depending on the electronic nature of the substituents, highlighting the impact of substitution on their photophysical properties [].
Q3: What is the significance of this compound in the synthesis of Dinitroprehnitene?
A3: this compound has been identified as an intermediate in the nitration of Hexamethylbenzene to Dinitroprehnitene []. This complex reaction involves multiple steps and produces a mixture of products, including various nitro compounds, nitrates, and ethers. The presence of this compound provides insight into the reaction mechanism and highlights the potential for side reactions and by-product formation during this nitration process [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


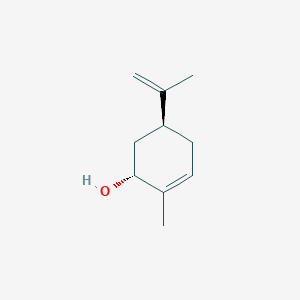
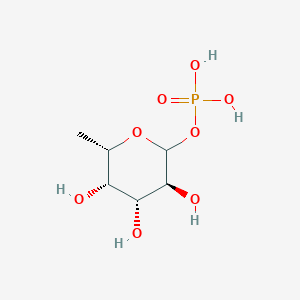
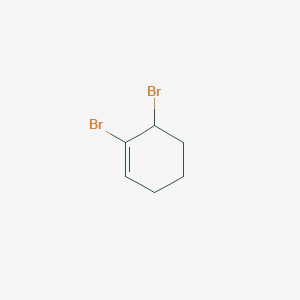
![Benzenesulfonyl chloride, 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]-](/img/structure/B97327.png)
